
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C16H16F3N3OS and its molecular weight is 355.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, a piperidine moiety, and a trifluoromethylphenyl group. These structural components contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H16F3N3OS |
Molecular Weight | 357.36 g/mol |
CAS Number | 2877666-74-3 |
The primary target of this compound is the Neurokinin Receptor , which plays a significant role in various cellular processes. The compound binds to this receptor, inhibiting its activity and potentially disrupting pathways involved in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
- HepG2 (Liver Cancer) : Similar studies reported effective inhibition with an EC50 value of 10.28 µg/mL .
Comparative Analysis with Other Compounds
The biological activity of this compound was compared with other known thiadiazole derivatives:
Compound | Cell Line | IC50/EC50 Value |
---|---|---|
This compound | MCF-7 | 0.28 µg/mL |
1,3,4-Thiadiazole Derivative A | HepG2 | 10.28 µg/mL |
Doxorubicin | MCF-7 | Reference |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiadiazole derivatives against MCF-7 and HepG2 cancer cell lines using the MTT assay. The results indicated that compounds with piperidine rings exhibited enhanced lipophilicity and improved anticancer activity compared to their non-piperidine counterparts .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the thiadiazole ring significantly affect biological activity. For instance, the introduction of trifluoromethyl groups has been shown to enhance membrane permeability and overall biological efficacy .
科学的研究の応用
Structural Characteristics
The compound features a thiadiazole moiety, which is linked to a piperidine and a trifluoromethyl-substituted phenyl group. This unique structure contributes to its pharmacological properties, making it a subject of interest in drug development.
Anticancer Activity
Recent studies have highlighted the cytotoxic properties of thiadiazole derivatives, including the compound . The following table summarizes the anticancer activities reported for similar thiadiazole derivatives:
Compound Name | Target Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
---|---|---|---|
Thiadiazole Derivative A | HCT116 (Colon Cancer) | 3.29 | Inhibition of cell proliferation |
Thiadiazole Derivative B | H460 (Lung Cancer) | 10.0 | Induction of apoptosis |
Thiadiazole Derivative C | MCF-7 (Breast Cancer) | 0.28 | Tubulin interaction and disruption |
These findings suggest that compounds with structural similarities to (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone may exhibit significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .
Mechanistic Studies
Mechanistic studies have shown that thiadiazole derivatives can inhibit cellular pathways crucial for cancer cell survival. For instance, some derivatives have been found to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 . This mechanism is critical as it highlights the potential of these compounds in targeting cancer cells selectively.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring or substituents on the phenyl group can significantly alter biological activity. For example:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve cellular uptake.
- Piperidine Linkage : Provides flexibility and can influence binding affinity to biological targets.
Research indicates that variations in these substituents can lead to profound differences in cytotoxicity against various cancer cell lines .
特性
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-10-20-21-14(24-10)12-5-3-7-22(9-12)15(23)11-4-2-6-13(8-11)16(17,18)19/h2,4,6,8,12H,3,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCPDRBEFYMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。